molecular formula C13H16N4O7S2 B13863266 Sulfamethoxazole-cysteine

Sulfamethoxazole-cysteine

Cat. No.: B13863266
M. Wt: 404.4 g/mol
InChI Key: HFPLSDFQQRUIBR-UHFFFAOYSA-N
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Description

Sulfamethoxazole-cysteine is a compound that combines sulfamethoxazole, a sulfonamide antibiotic, with cysteine, an amino acid. Sulfamethoxazole is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, while cysteine is involved in various metabolic processes and has antioxidant properties. The combination of these two molecules can potentially enhance the therapeutic effects and reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamethoxazole-cysteine typically involves the conjugation of sulfamethoxazole with cysteine through a series of chemical reactions. One common method is to activate the carboxyl group of sulfamethoxazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then react it with the amino group of cysteine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using techniques like crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Metabolite Formation Leading to Cysteine Reactivity

SMX is metabolized via cytochrome P450 enzymes (CYP2C9) and myeloperoxidase (MPO) to form sulfamethoxazole hydroxylamine (SMX-NHOH) , which auto-oxidizes to the highly reactive nitroso metabolite (SMX-NO) . SMX-NO (mass: 267 amu) is electrophilic and targets nucleophilic cysteine thiols (-SH) in proteins and peptides .

Adduct Formation Pathways

  • Semimercaptal Intermediate : SMX-NO reacts with cysteine thiols to form a labile semimercaptal (N-hydroxysulfenamide) conjugate, which rapidly rearranges into a stable sulfinamide (mass increment: +267 amu) .

  • Oxidation Products : Further oxidation yields N-hydroxysulfinamide (+283 amu) and N-hydroxysulfonamide (+299 amu) adducts, detected in human glutathione S-transferase pi (GSTP) and serum albumin (HSA) .

  • Tautomeric Stabilization : Cysteine’s amine-enol equilibrium enhances nucleophilicity, facilitating SNAr (nucleophilic aromatic substitution) reactions with SMX derivatives .

Key Reaction Steps

  • Thiolate Attack : Cysteine’s deprotonated thiolate (S⁻) attacks the electrophilic nitroso group of SMX-NO.

  • Rearrangement : The initial adduct undergoes rapid tautomerization or oxidation.

  • Stabilization : Hydrogen bonding with aqueous solvents stabilizes intermediates .

Model Systems

SystemAdduct TypeMass Change (amu)Modified SiteDetection Method
Glutathione (GSH)Sulfinamide+267Cysteine thiolMass spectrometry
Synthetic peptide (DS3)Sulfinamide+267Cysteine residueLC-MS/MS
HSAN-Hydroxysulfinamide+283Cys34Immunoblotting, ELISA
GSTPSulfinamide/N-Hydroxysulfonamide+267/+299Cys47MS/MS

Biological Implications

  • Haptenation : Cysteine adducts on HSA and GSTP act as haptens, triggering immune responses in susceptible individuals .

  • Covalent Binding Kinetics :

    • Binding Constants : SMX-cysteine adducts exhibit high-affinity binding to serum albumin (K = 1.09 × 10⁴ M⁻¹) .

    • Enzyme Inhibition : Adduct formation inhibits GSTP activity by modifying its catalytic Cys47 .

Comparative Reactivity in Biological Matrices

NucleophileReaction Rate (k, M⁻¹s⁻¹)Primary AdductpH Dependence
Cysteine2.1 × 10³Sulfinamide7.4–8.0
Glutathione3.8 × 10³Sulfinamide7.0–7.5

Scientific Research Applications

Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.

    Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.

    Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used alone or in combination with trimethoprim.

    Cysteine: An amino acid with antioxidant properties.

    Sulfamethoxazole-trimethoprim: A combination antibiotic used to treat various bacterial infections.

Uniqueness

Sulfamethoxazole-cysteine is unique in that it combines the antibacterial properties of sulfamethoxazole with the antioxidant effects of cysteine. This dual action can potentially enhance the therapeutic efficacy and reduce the side effects associated with sulfamethoxazole alone. Additionally, the presence of cysteine may improve the bioavailability and stability of the compound.

Properties

Molecular Formula

C13H16N4O7S2

Molecular Weight

404.4 g/mol

IUPAC Name

2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid

InChI

InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19)

InChI Key

HFPLSDFQQRUIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N

Origin of Product

United States

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